Ethenyl(difluoro)phenylsilane
Description
Ethenyl(difluoro)phenylsilane is an organosilicon compound characterized by a silicon atom bonded to an ethenyl group (CH₂=CH–), a phenyl group (C₆H₅–), and two fluorine atoms. This structure imparts unique electronic and steric properties due to the combination of fluorine’s electronegativity, the aromatic phenyl group’s stability, and the reactivity of the ethenyl moiety. While direct references to this specific compound are absent in the provided evidence, its behavior can be inferred from structurally analogous silanes and fluorinated organosilicons discussed in the literature .
The phenyl group contributes to increased hydrophobicity and π-π stacking interactions in materials science applications .
Properties
CAS No. |
651-01-4 |
|---|---|
Molecular Formula |
C8H8F2Si |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
ethenyl-difluoro-phenylsilane |
InChI |
InChI=1S/C8H8F2Si/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2 |
InChI Key |
HBAAXQMERILEHM-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si](C1=CC=CC=C1)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenyl(difluoro)phenylsilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with difluoroethylene under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the addition of the difluoroethylene to the phenylsilane. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions allows for efficient production with minimal by-products. The industrial process may also include purification steps, such as distillation or chromatography, to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethenyl(difluoro)phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Ethyl(difluoro)phenylsilane.
Substitution: Various substituted phenylsilane derivatives.
Scientific Research Applications
Ethenyl(difluoro)phenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in bio-compatible materials.
Medicine: Explored for drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethenyl(difluoro)phenylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethenyl group can undergo polymerization, while the difluoro group can engage in halogen bonding interactions. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Ethenyl(difluoro)phenylsilane with related organosilicon compounds based on substituents, molecular weight, and key properties:
Reactivity and Stability
- Fluorine vs. Chlorine Substituents : The replacement of chlorine with fluorine in this compound reduces Lewis acidity and hydrolysis rates compared to chlorinated analogs like Dichloromethylphenylsilane. Fluorine’s inductive effects stabilize the Si–F bond, making it less prone to nucleophilic attack .
- Ethenyl Group : The presence of the ethenyl group distinguishes it from saturated analogs (e.g., Phenyldimethylethoxysilane), enabling participation in radical or ionic addition reactions. This property is absent in ethoxy- or chloro-substituted silanes .
- Aromatic vs. Fluorinated Aromatic Groups : Compared to Ethoxy[tris(pentafluorophenyl)]silane, which has three pentafluorophenyl groups, this compound’s single phenyl group offers less steric hindrance but reduced electron-withdrawing effects, impacting its suitability in catalysis .
Thermal and Chemical Stability
Fluorinated silanes generally exhibit superior thermal stability. For example, Ethoxy[tris(pentafluorophenyl)]silane decomposes above 300°C due to strong C–F bonds, whereas chlorinated silanes like Diphenyldichlorosilane degrade below 200°C. This compound is expected to show intermediate stability, with degradation likely occurring near 250°C .
Research Findings and Limitations
- Synthetic Challenges : Fluorinated silanes often require specialized fluorinating agents, increasing production costs compared to chlorinated analogs .
- Hydrolysis Sensitivity : While this compound is more hydrolytically stable than chlorinated silanes, it remains reactive toward moisture, necessitating anhydrous handling .
- Data Gaps : Direct experimental data on this compound’s reactivity and stability are scarce, requiring extrapolation from related compounds .
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